3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine is a chemical compound that has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been shown to have promising effects in both in vitro and in vivo studies.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of neuronal activity and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFP-10825 in lab experiments include its high potency and selectivity for the NMDA receptor. However, its limitations include its relatively short half-life and the need for specialized equipment to administer the compound in vivo.
Zukünftige Richtungen
There are a number of future directions for research on DFP-10825. One area of interest is the potential use of this compound as a treatment for other psychiatric disorders, such as schizophrenia. Another area of interest is the development of new compounds based on the structure of DFP-10825 that may have improved pharmacological properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction of piperidine with 3-(2-isoxazolidinyl)propanoic acid to form the piperidine amide. The resulting product is then reacted with 3,4-difluorophenethyl bromide to form the final compound. This synthesis method has been optimized to produce high yields of pure DFP-10825.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied extensively for its potential as a therapeutic agent. In particular, it has been shown to have promising effects as a treatment for anxiety and depression. In animal studies, DFP-10825 has been shown to reduce anxiety-like behavior and improve depressive-like symptoms.
Eigenschaften
IUPAC Name |
1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c20-17-7-6-15(13-18(17)21)4-5-16-3-1-9-22(14-16)19(24)8-11-23-10-2-12-25-23/h6-7,13,16H,1-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMASMEEKAGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.